molecular formula C17H15FN4O2 B5382793 N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5382793
M. Wt: 326.32 g/mol
InChI Key: FPIMLIMXWBYRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluorophenoxy group, a pyridine ring, and a pyrazole carboxamide moiety. These structural features contribute to its diverse chemical and biological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenoxy pyridine intermediate. This intermediate is synthesized through the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The resulting fluoropyridine is then reacted with a pyrazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced fluorination techniques and efficient reaction conditions is crucial for large-scale production. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

    2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity.

    3-Bromo-2-fluoropyridine: A halogenated pyridine with both bromine and fluorine substituents.

Uniqueness

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of a fluorophenoxy group, a pyridine ring, and a pyrazole carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-9-14(22-21-11)16(23)20-10-12-5-4-8-19-17(12)24-15-7-3-2-6-13(15)18/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMLIMXWBYRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.